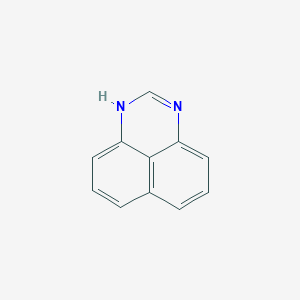

1H-Perimidine

Description

Properties

IUPAC Name |

1H-perimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10/h1-7H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQTWLBJPNLKHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC=NC3=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174343 |

Source

|

| Record name | Perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204-02-4 |

Source

|

| Record name | Perimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000204024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Perimidine Scaffold: From Peri-Fused Origins to Therapeutic Pharmacophores

Executive Summary

Content Type: Technical Whitepaper

Subject: Perimidine (

Historical Genesis & Chemical Architecture

The "Peri" Effect and Discovery

The history of perimidine is anchored in the early 20th-century exploration of naphthalene derivatives. The scaffold was first systematically described by Franz Sachs in 1909 (Berichte der deutschen chemischen Gesellschaft). Sachs recognized that bridging the 1- and 8-positions of naphthalene (the peri positions) with a one-carbon unit created a six-membered pyrimidine ring fused to the naphthalene core.

Chemical Uniqueness: Unlike standard orthofused heterocycles (e.g., quinazoline), perimidines possess:

- -Excessive Character: Despite containing two nitrogen atoms, the ring system is electron-rich, making it susceptible to electrophilic attack at positions 4, 6, 7, and 9.

-

Amphoteric Nature: The molecule can act as both a weak base (protonation at the pyridine-like nitrogen) and a weak acid (deprotonation of the pyrrole-like NH).

-

Tautomerism: 1H-perimidine exists in equilibrium, a critical factor when designing ligand-target interactions.

Structural Topology

The tricyclic planar structure is the pharmacophore's defining feature. This planarity drives its primary biological mechanism: DNA intercalation .[1] The distance between the peri-nitrogens allows for specific hydrogen bonding patterns, mimicking purine bases.

Synthetic Evolution: From Thermal Condensation to Green Catalysis

The synthesis of perimidines has evolved from harsh thermal conditions to precision catalysis.

Comparative Synthetic Methodologies

| Methodology | Reagents | Conditions | Yield | Advantages | Disadvantages |

| Classical (Sachs) | 1,8-Diaminonaphthalene (DAN) + Carboxylic Acids | Reflux ( | 40-60% | Simple precursors | Harsh, low yield, tar formation |

| Modern Acid Catalysis | DAN + Aldehydes + Lewis Acid ( | RT to | 85-95% | Mild, high selectivity | Catalyst cost |

| Microwave Assisted | DAN + Carboxylic Acids | MW Irradiation (5-10 min) | >90% | Rapid, solvent-free | Scale-up limitations |

| Co-Catalyzed ADA (2024) | DAN + Alcohols + Cobalt Catalyst | Dehydrogenative Annulation | 80-92% | Atom economical, uses alcohols | Inert atmosphere required |

Reaction Mechanism Visualization

The formation of the perimidine ring typically proceeds via a nucleophilic attack of the diamine on the carbonyl carbon, followed by cyclization and dehydration/oxidation.

Figure 1: General mechanistic pathway for the condensation of 1,8-diaminonaphthalene to form perimidine scaffolds.

Pharmacological Renaissance: Mechanism of Action

DNA Intercalation

Perimidines are classified as "minimal" DNA intercalators. Their planar surface area (

-

Causality: Intercalation causes local unwinding of the helix and lengthening of the DNA strand.[1][2]

-

Consequence: This deformation inhibits DNA polymerases and topoisomerases, leading to replication arrest and apoptosis (cell death).

-

SAR Insight: Substitution at the C-2 position dictates specificity. Bulky groups at C-2 can shift the binding mode from pure intercalation to minor groove binding.

Kinase Inhibition & Cytotoxicity

Recent studies indicate perimidine derivatives act as ATP-competitive inhibitors against specific kinases (e.g., EGFR, CDK). The N-H motif in the perimidine ring serves as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket.

Figure 2: Dual mechanism of action: DNA intercalation and Kinase inhibition leading to cytotoxic effects.

Experimental Protocols

Protocol A: Synthesis of 2-Phenylperimidine (Green Methodology)

Rationale: This protocol avoids toxic solvents and heavy metal catalysts, utilizing ethanol and a mild oxidant.

Reagents:

-

1,8-Diaminonaphthalene (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Sodium metabisulfite (

) (0.2 eq) - Catalyst -

Ethanol (95%)

Step-by-Step Workflow:

-

Preparation: Dissolve 1,8-diaminonaphthalene (5 mmol) and benzaldehyde (5 mmol) in 15 mL of ethanol in a round-bottom flask.

-

Catalysis: Add

(1 mmol) to the mixture. -

Reaction: Reflux the mixture at

C. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The spot for diamine will disappear, and a fluorescent spot (perimidine) will appear.-

Self-Validation: If the reaction remains yellow/brown (dihydro intermediate), extend reflux time to ensure oxidation to the fully aromatic perimidine.

-

-

Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (50g).

-

Isolation: Filter the resulting precipitate. Wash with cold water (

mL) to remove the bisulfite. -

Purification: Recrystallize from ethanol to yield yellow crystals.

-

Characterization: Confirm structure via

-NMR (Look for the absence of

Protocol B: Determination of DNA Binding Constant ( )

Rationale: UV-Vis titration is the gold standard for validating intercalation. Hypochromism (decrease in absorbance) and bathochromic shift (red shift) confirm binding.

Materials:

-

Calf Thymus DNA (CT-DNA)

-

Perimidine derivative stock solution (20

M in Tris-HCl buffer, pH 7.4)

Workflow:

-

Baseline: Record the UV-Vis spectrum (200-600 nm) of the free compound (

). -

Titration: Add aliquots of CT-DNA stock to the sample cell and an equal amount of buffer to the reference cell (to subtract DNA absorbance).

-

Observation: Measure absorbance after each addition (

).-

Expectation: As DNA concentration increases, the absorption peak of the perimidine should decrease (hypochromism) and shift slightly to longer wavelengths (red shift

2-5 nm).

-

-

Calculation: Use the Benesi-Hildebrand equation or the intrinsic binding equation:

-

Where

= apparent extinction coefficient,

-

-

Validation: Plot

vs.

References

-

Sachs, F. (1909). Über Perimidin. Berichte der deutschen chemischen Gesellschaft, 42(3), 3674–3680. Link

-

Pal, D., et al. (2024).[3] Well-defined cobalt(II)-catalyzed synthesis of perimidine derivatives via acceptorless dehydrogenative annulation. Organic & Biomolecular Chemistry, 22, 8602-8607.[3] Link

-

Herbert, J.M., et al. (1987). Synthesis, DNA binding properties, and biological activity of perimidines designed as "minimal" DNA-intercalating agents. Journal of Medicinal Chemistry, 30(11), 2081–2086. Link

-

Babu, B.H., et al. (2021).[4][5][6] Review on Perimidines: A Synthetic Pathways Approach. Material Science Research India, 18(1). Link

-

Rescifina, A., et al. (2014). DNA binding of perimidine derivatives: A computational and experimental study. European Journal of Medicinal Chemistry, 74, 258-265. Link

Sources

- 1. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 2. Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Well-defined cobalt(ii)-catalyzed synthesis of perimidine derivatives via acceptorless dehydrogenative annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Core Properties of 1H-Perimidine

Abstract: This technical guide provides a comprehensive overview of 1H-Perimidine, a fascinating tricyclic N-heterocycle renowned for its unique electronic and structural characteristics. Perimidine's framework, possessing both π-electron deficient and π-electron excessive properties, makes it a valuable scaffold in diverse scientific fields.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its fundamental physicochemical properties, robust synthetic methodologies, reactivity, and spectroscopic signature. We delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references to ensure scientific integrity. Applications in medicinal chemistry, materials science, and catalysis are also discussed, underscoring the compound's versatility.[3][4]

Introduction: The Unique Nature of the Perimidine Core

1H-Perimidine (CAS No: 204-02-4) is a fused aromatic heterocyclic compound built upon a naphthalene backbone with an integrated pyrimidine ring.[3] Its structure is amphoteric, displaying the distinct properties of compounds with both an abundance and a deficit of electrons simultaneously.[3] This electronic duality is a direct consequence of the lone pair of electrons on the nitrogen atoms, which can be donated to the fused naphthalene ring system, leading to a rich and diverse reactivity profile.[5] This unique characteristic is the primary driver behind the extensive research into perimidine derivatives for applications ranging from medicinal agents, such as antitumor and antimicrobial compounds, to industrial uses as dyes, photosensors, and catalysts.[3][4]

Caption: The chemical structure of the 1H-Perimidine scaffold.

Physicochemical Properties

The fundamental physical and chemical properties of 1H-Perimidine are critical for its handling, reaction setup, and application design. The compound is a solid at standard conditions, with solubility being a key consideration for its use in solution-phase chemistry. While generally insoluble in water, it shows limited solubility in alcohols like methanol at room temperature.[6]

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂ | [7][8] |

| Molecular Weight | 168.19 g/mol | [7][8] |

| Boiling Point | 371.1 °C at 760 mmHg | [7] |

| Density | 1.26 g/cm³ | [7] |

| Flash Point | 178.2 °C | [7] |

| Physical State | White Solid | [9] |

| Solubility | Insoluble in water; limited solubility in methanol. | [6] |

Synthesis and Reactivity

Core Synthesis: The Cyclocondensation Pathway

The most prevalent and efficient method for synthesizing the perimidine scaffold is the cyclocondensation reaction between 1,8-diaminonaphthalene (NDA) and a suitable carbonyl compound, typically an aldehyde or ketone.[3][4][6] This reaction proceeds through the formation of a 2,3-dihydro-1H-perimidine intermediate, which can then be oxidized to the fully aromatic 1H-Perimidine. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, with many modern protocols focusing on green chemistry principles.[4] Catalysts such as InCl₃ in water or nano-silica sulfuric acid have proven effective, allowing the reaction to proceed under mild conditions.[3][4]

Caption: General workflow for the synthesis of 1H-Perimidine derivatives.

Experimental Protocol: Synthesis of a 2-Aryl-1H-Perimidine Derivative

This protocol is adapted from established methodologies and demonstrates a reliable synthesis pathway.[2][5] The use of sodium metabisulfite serves a dual purpose: facilitating the initial condensation and subsequently acting as an oxidizing agent for the dehydrogenation of the dihydroperimidine intermediate.[5]

Materials:

-

1,8-Diaminonaphthalene (1.0 equiv)

-

Substituted Benzaldehyde (1.0 equiv)

-

Sodium Metabisulfite (Na₂S₂O₅) (3.0 equiv)

-

Ethanol / Water (5:1 v/v mixture)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 1,8-diaminonaphthalene, the corresponding substituted benzaldehyde, and sodium metabisulfite.

-

Solvent Addition: Add the ethanol/water solvent mixture to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 75-80 °C) under an inert atmosphere (e.g., Argon) for 4 to 24 hours. Monitor the reaction progress by TLC.

-

Isolation: Upon completion, allow the mixture to cool. A precipitate should form. Filter the resulting solid and wash thoroughly with ethanol and water to remove unreacted starting materials and inorganic salts.

-

Purification: Dissolve the crude solid in dichloromethane and perform a liquid-liquid extraction with water. Dry the organic layer over anhydrous magnesium sulfate.

-

Final Product: Filter the drying agent and remove the solvent under reduced pressure to yield the solid 2-aryl-1H-perimidine product. Further purification can be achieved by recrystallization.

Reactivity Insights

The perimidine core is nucleophilic at the nitrogen atoms, allowing for reactions such as N-alkylation (e.g., methylation) to readily occur.[1][2] The C2 position is susceptible to substitution, which is leveraged in the synthesis by using various aldehydes and ketones. The aromatic nature of the fused ring system imparts significant stability, yet it can participate in various electrophilic substitution reactions under appropriate conditions.

Spectroscopic and Structural Characterization

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a distinct fingerprint for the perimidine structure. In a CDCl₃ solvent, the N-H proton typically appears as a broad singlet significantly downfield, often around δ 9.4 ppm.[1][5] The aromatic protons on the naphthalene core give rise to a series of doublets and multiplets in the range of δ 6.3 to 7.3 ppm.[1][2]

-

¹³C NMR: The carbon spectrum confirms the formation of the heterocyclic ring. A key signal is the carbon atom at the C2 position (between the two nitrogen atoms), which resonates around δ 154 ppm, indicative of its imine/amine environment.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The successful formation of the perimidine ring is confirmed by the appearance of a C=N stretching vibration around 1657 cm⁻¹. A C-N single bond vibration is typically observed near 1311 cm⁻¹, and the characteristic N-H stretch of the secondary amine appears as a sharp band around 3442 cm⁻¹.[5]

Crystal Structure and X-ray Diffraction

Single-crystal X-ray analysis reveals that the tricyclic perimidine core is essentially planar.[1][10] The C-N bond lengths within the heterocyclic ring are intermediate between typical single (1.37 Å) and double (1.29 Å) bond lengths, confirming electron delocalization across the N-C-N system.[10] A defining feature in the solid state is the propensity for intermolecular π–π stacking between the planar aromatic systems of adjacent molecules, which plays a crucial role in the material's crystal packing and bulk properties.[1][11]

Caption: Schematic of π-π stacking interactions between planar perimidine cores.

Conclusion

1H-Perimidine stands as a molecule of significant scientific interest due to its distinctive electronic structure and synthetic accessibility. This guide has detailed its core physicochemical properties, outlined a reliable and adaptable synthetic protocol, and described its key spectroscopic and structural features. The understanding of these fundamental properties is paramount for professionals in chemistry and pharmacology to effectively harness the perimidine scaffold for the development of novel materials, catalysts, and therapeutic agents. The continued exploration of this versatile N-heterocycle promises to yield further innovations across multiple scientific disciplines.

References

-

Review on Perimidines: A synthetic Pathways Approach. (2021). Material Science Research India. [Link]

-

Syntheses and crystal structures of 2-(p-tolyl)-1H-perimidine hemihydrate and 1-methyl-2-(p-tolyl). (n.d.). National Institutes of Health. [Link]

-

2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. (n.d.). MDPI. [Link]

-

Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono. (2021). IUCr Journals. [Link]

-

(PDF) Syntheses and crystal structures of 2-(p-tolyl)-1H-perimidine hemihydrate and 1-methyl-2-(p-tolyl). (n.d.). ResearchGate. [Link]

-

1H-Perimidine, 2,3-dihydro-2,2-dimethyl-6-[2-[4-(2-phenyldiazenyl)-1-naphthalenyl]diazenyl]- - Substance Details. (n.d.). EPA. [Link]

-

Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. (2021). National Institutes of Health. [Link]

-

Recent Advances in the Synthesis of Perimidines and their Applications. (2020). National Institutes of Health. [Link]

-

2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine. (n.d.). ProQuest. [Link]

-

Perimidine | C11H8N2 | CID 120189. (n.d.). PubChem - National Institutes of Health. [Link]

-

5-Methyluridine. (n.d.). Wikipedia. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review on Perimidines: A synthetic Pathways Approach – Material Science Research India [materialsciencejournal.org]

- 4. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-[2-(Diphenylphosphoryl)phenyl]-1<i>H</i>-perimidine - ProQuest [proquest.com]

- 6. mdpi.com [mdpi.com]

- 7. 1H-perimidine | 204-02-4 [chemnet.com]

- 8. Perimidine | C11H8N2 | CID 120189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Methyluridine - Wikipedia [en.wikipedia.org]

- 10. Syntheses and crystal structures of 2-(p-tolyl)-1H-perimidine hemihydrate and 1-methyl-2-(p-tolyl)-1H-perimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Data of 1H-Perimidine

Introduction

1H-Perimidine is a fascinating tricyclic nitrogen-containing heterocyclic compound, built upon a naphthalene backbone fused with a pyrimidine ring. This unique architecture, possessing both π-electron excessive and deficient regions, endows it with distinctive chemical reactivity and a rich spectroscopic profile. Its derivatives are pivotal in diverse fields, including medicinal chemistry, materials science as dyes and photosensors, and polymer chemistry. A thorough understanding of its spectroscopic characteristics is fundamental for researchers aiming to synthesize, identify, and functionalize this versatile scaffold.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of the 1H-perimidine core. By delving into the causality behind spectral features and outlining validated experimental protocols, this document serves as a crucial resource for scientists and professionals in drug development and materials research.

Molecular Structure of 1H-Perimidine

Caption: Molecular structure of 1H-Perimidine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 1H-Perimidine, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the perimidine core is characterized by distinct signals for the protons on the naphthalene rings and the single proton at the C2 position. The chemical shifts are highly sensitive to the electronic environment, which is influenced by the nitrogen atoms and the aromatic system.

Expertise & Experience: Interpreting the Spectrum

The symmetry of the unsubstituted 1H-Perimidine molecule results in a predictable pattern. The two naphthalene rings are equivalent, leading to a simplified spectrum. Protons H4/H9, H5/H8, and H6/H7 are chemically equivalent pairs. The N-H proton often appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding. The proton at the C2 position is typically a singlet and appears in a region distinct from the aromatic protons.

While data for the unsubstituted 1H-Perimidine is scarce in readily available literature, the spectrum of 2-(pyridin-2-yl)-1H-perimidine provides excellent insight into the signals from the perimidine core protons. The pyridyl group at C2 replaces the C2-H, but the naphthalene proton signals remain representative.

Table 1: ¹H NMR Spectroscopic Data for the Perimidine Core of 2-(pyridin-2-yl)-1H-perimidine in CDCl₃ [1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-j (H4 or H9) | 6.36 | Doublet (d) | 7.4 |

| H-e (H6 or H7) | 6.91 | Doublet (d) | 7.4 |

| Other H | 7.06-7.25 | Multiplet (m) | - |

| N-H | 9.39 | Broad Singlet (br. s) | - |

Note: The original paper labels the protons as j and e. The specific assignment to H4/H9 and H6/H7 can be complex without further 2D NMR data.

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 1H-Perimidine sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like N-H, as it can slow down the exchange rate and result in a sharper signal.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if the solvent does not already contain it. TMS is set to 0.00 ppm and serves as the reference point.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks. This is an iterative process, often automated, that minimizes distortions in the magnetic field.

-

-

Data Acquisition:

-

Set the appropriate spectral parameters, including the spectral width, acquisition time, and number of scans. For a standard ¹H NMR, a spectral width of 12-16 ppm is common.[1]

-

Apply a 90° pulse to excite the protons.

-

Record the resulting Free Induction Decay (FID) signal. The acquisition time determines the resolution of the spectrum.

-

Repeat the process for a number of scans (e.g., 8, 16, or more) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the averaged FID to convert the time-domain signal into a frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Caption: General workflow for NMR spectroscopic analysis.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra typically require a larger number of scans compared to ¹H NMR.

Expertise & Experience: Interpreting the Spectrum

For 1H-Perimidine, the symmetry of the molecule means that chemically equivalent carbons will produce a single signal. One would expect to see signals for C2, C4/C9, C5/C8, C6/H7, and the four quaternary carbons of the naphthalene core. The chemical shifts are indicative of the hybridization and electronic environment. Carbons bonded to nitrogen (e.g., C2, and the quaternary carbons at the ring junctions) will be significantly deshielded and appear downfield.

Data for 2,3-dihydro-1H-perimidine derivatives shows the C2 carbon signal around 62-69 ppm.[2][3] In the fully aromatic 1H-Perimidine, this C2 signal would be expected to shift significantly downfield into the aromatic region.

Table 2: Representative ¹³C NMR Chemical Shifts for a Dihydro-Perimidine Core [2]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 62.03 |

| C-4, C-9 | 105.21 |

| C-6, C-7 | 116.09 |

| C-5, C-8 | 127.29 |

| Quaternary Carbons | 113.03, 134.75, 142.99 |

Note: This data is for a dihydro-perimidine and serves as an illustrative example. The aromatic 1H-Perimidine will have all signals in the aromatic region (>100 ppm), with C2 being significantly downfield.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR, with key differences in acquisition parameters.

-

Sample Preparation: A more concentrated sample is often required (20-50 mg in 0.6-0.7 mL of solvent).

-

Instrument Setup: Locking and shimming are performed as for ¹H NMR.

-

Data Acquisition:

-

A proton-decoupled pulse sequence is standard. This removes ¹H-¹³C coupling, resulting in a spectrum where each unique carbon appears as a single sharp line.

-

The spectral width is much larger, typically 0-220 ppm.

-

A significantly higher number of scans is required (e.g., 128, 256, or more) to achieve an adequate signal-to-noise ratio.

-

A relaxation delay is used between pulses to allow the carbon nuclei to return to their equilibrium state, ensuring accurate integration if needed.

-

-

Data Processing: Fourier transform, phasing, and referencing are performed as in ¹H NMR. The solvent signal is often used for referencing (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

Expertise & Experience: Interpreting the Spectrum

For 1H-Perimidine, key vibrational modes include:

-

N-H Stretch: A medium to sharp band typically in the region of 3300-3500 cm⁻¹. Its position and shape can be affected by hydrogen bonding.

-

Aromatic C-H Stretch: Weak to medium sharp bands appearing just above 3000 cm⁻¹.

-

C=N and C=C Stretching: Strong to medium intensity bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.

-

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table 3: General Characteristic IR Absorption Frequencies for the 1H-Perimidine Scaffold

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=N / C=C Stretch | 1500 - 1650 | Strong to Medium |

| Aromatic C-H Bending | 650 - 900 | Strong to Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a common, convenient technique that requires minimal sample preparation.

-

Background Spectrum:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Record a background spectrum. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.[4]

-

-

Sample Analysis:

-

Place a small amount of the solid 1H-Perimidine sample directly onto the ATR crystal, ensuring it covers the crystal surface.[5]

-

Use the instrument's pressure clamp to apply firm, even pressure to the sample. This is crucial for ensuring good contact between the sample and the crystal, which is necessary for a high-quality spectrum.[4]

-

Record the sample spectrum. The instrument will automatically subtract the background spectrum.

-

-

Data Collection & Cleaning:

-

Typically, 16 to 32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface as described in step 1.

-

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For aromatic compounds like 1H-Perimidine, these transitions are typically from π to π* orbitals.

Expertise & Experience: Interpreting the Spectrum

The extensive conjugation of the 1H-Perimidine system results in strong absorption in the UV region. The spectrum is typically characterized by multiple absorption bands corresponding to different π→π* transitions. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees.[6] This phenomenon, known as solvatochromism, can provide insights into the electronic nature of the molecule.

The electronic absorption spectra of perimidine systems generally feature two highly intense, broad bands.[7] The exact positions can vary with substitution and solvent.

Table 4: General UV-Vis Absorption Characteristics for Perimidine Systems

| Solvent Type | Typical λ_max Range (nm) | Associated Transition |

| Non-polar (e.g., Hexane) | 220-400 | π → π |

| Polar (e.g., Ethanol, DMSO) | 220-450 | π → π |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 1H-Perimidine of a known concentration (e.g., 1x10⁻³ M) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). The solvent must be transparent in the wavelength range of interest.

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy (typically in the 1x10⁻⁵ M to 1x10⁻⁴ M range).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 15-20 minutes for stable output.

-

Select the desired wavelength range for scanning (e.g., 200-600 nm).

-

-

Data Acquisition:

-

Fill a pair of matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path.

-

Run a baseline correction (autozero) to subtract any absorbance from the solvent and the cuvettes.

-

Replace the solvent in the sample cuvette with the prepared 1H-Perimidine solution.

-

Run the scan to obtain the absorption spectrum (Absorbance vs. Wavelength).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If quantitative analysis is needed, use the Beer-Lambert Law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration.

-

References

-

Kovalev, I. S., et al. (2021). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. National Institutes of Health. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2016). Diagnostic peaks in 1H-NMR spectra for some synthesized 2-substituted-2,3-dihydro-1H-perimidine. ResearchGate. Available at: [Link]

-

Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

-

Agilent Technologies. (2022). The Basics of UV-Vis Spectrophotometry. Available at: [Link]

-

Al-Amiery, A. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo...). ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Available at: [Link]

-

MDPI. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Available at: [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

-

Ohio State University. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

Sources

π-electron distribution in 1H-Perimidine

Technical Guide: -Electron Distribution & Reactivity in 1H-Perimidine

Executive Technical Summary

1H-Perimidine (benzo[e]perimidine) represents a unique class of "

For drug development professionals, this molecule serves as a "minimal intercalator."[1] Its planar tricyclic architecture allows it to slide between DNA base pairs (

Molecular Architecture & Electronic Topology

The 14- Electron System

1H-Perimidine is a 14-

-

N1 (Pyrrolic Nitrogen): Contributes two electrons to the

-system.[1] It is the primary donor, increasing electron density in the naphthalene ring via resonance.[1] -

N3 (Pyridinic Nitrogen): Contributes one electron.[1] It acts as an electron sink, pulling density away from C2.[1]

-

C2 (The "Deficient" Node): Flanked by two nitrogen atoms, this carbon is significantly electropositive.[1] In Density Functional Theory (DFT) calculations (B3LYP/6-311G**), this position shows the lowest Mulliken charge density, making it the primary target for nucleophiles.

Frontier Molecular Orbital (FMO) Analysis

The reactivity of perimidine is governed by the spatial distribution of its Frontier Orbitals:

-

HOMO (Highest Occupied Molecular Orbital): Localized predominantly on the naphthalene backbone (positions 4, 5, 6, 7, 8, 9).[1] This explains why electrophiles (E

) attack this region.[1] -

LUMO (Lowest Unoccupied Molecular Orbital): Localized largely on the pyrimidine ring, specifically around the C2=N3 bond, facilitating nucleophilic addition.[1]

Tautomeric Equilibrium

While 1H-perimidine is the dominant tautomer in the solid state, in solution, it undergoes rapid, degenerate 1,3-prototropic shifts.[1]

1In unsubstituted perimidine, these forms are identical.[1] However, substituent placement at C4 or C9 breaks this symmetry, leading to distinct tautomers with different binding profiles—a critical consideration for kinase inhibitor design.[1]

Reactivity Profiles & Mechanistic Implications[1][3]

The "Janus-faced" electronic nature of perimidine dictates a bifurcated reactivity profile.

Electrophilic Aromatic Substitution (EAS)

Unlike simple pyrimidines which are resistant to EAS, the naphthalene moiety of perimidine is activated.[1]

-

Primary Attack Vector (C6/C7): Nitration or halogenation typically occurs at positions 6 or 7 (para to the nitrogen atoms).[1] The

-complex formed at these positions maintains the aromaticity of the pyrimidine ring, lowering the activation energy. -

Secondary Attack Vector (C4/C9): Under specific conditions (or if C6/C7 are blocked), attack may occur here, though this disrupts the conjugation more significantly.[1]

Nucleophilic Attack[1]

-

Target (C2): The C2 position behaves similarly to the C2 of benzimidazole but is even more reactive due to the six-membered ring geometry. Nucleophiles (e.g., Grignard reagents, amines) attack here, often leading to ring opening or substitution if a leaving group is present.[1]

Visualization: Electronic Reactivity Flow

The following diagram maps the electron density flow and consequent reactivity zones.

Figure 1: Reactivity logic flow derived from electronic density distribution.[1] Blue path indicates electron-rich interactions; Red path indicates electron-deficient interactions.

Experimental Validation Protocol: Synthesis of 2-Substituted Perimidines

To study these electronic properties, one must first synthesize the core scaffold.[1] The following protocol is optimized for high purity and yield, minimizing the oxidative degradation of the starting material.

Reagents & Equipment[1]

-

Precursor: 1,8-Diaminonaphthalene (1,8-DAN).[1][3][4][5] Note: Must be stored under N2; turns black upon air oxidation.[1]

-

Electrophile: Benzaldehyde (or derivative).[1]

-

Catalyst: Sodium Metabisulfite (Na

S -

Solvent: Ethanol (95%).[1]

Step-by-Step Methodology

-

Inert Setup: Purge a 100 mL Round Bottom Flask (RBF) with Nitrogen gas for 5 minutes.

-

Solubilization: Add 10 mmol of 1,8-diaminonaphthalene to 30 mL of ethanol. Stir until fully dissolved. Solution should be pale brown/purple; pitch black indicates degraded starting material.[1]

-

Activation: Add 10 mmol of Benzaldehyde followed by 10 mol% Na

S -

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). The diamine spot (polar) will disappear; a fluorescent perimidine spot (less polar) will appear.[1]

-

Isolation: Cool the reaction to room temperature, then to 4°C in an ice bath. The product often precipitates as a colored solid.

-

Purification: Filter the solid. Wash with cold ethanol.[1] Recrystallize from DMF/Water if necessary.[1]

Self-Validation Checkpoint

-

1H NMR Signal: Look for the disappearance of the broad -NH2 signal (approx 4.5 ppm) and the appearance of a sharp singlet at ~6.8–7.5 ppm (depending on substituent) corresponding to the C2-H (if using formic acid) or the preservation of the aromatic protons with a distinct shift in the naphthalene region.

-

Color: Pure perimidines are often yellow or orange.[1] Dark tarry products indicate oxidation of 1,8-DAN prior to cyclization.[1]

Figure 2: Synthesis workflow emphasizing the critical quality control step for 1,8-diaminonaphthalene.

Pharmaceutical Application: DNA Intercalation

The planar

Mechanism of Action

Perimidine acts as a "molecular shim."

-

Insertion: The hydrophobic, planar tricyclic system inserts between adjacent base pairs (bp) of the DNA double helix.[1]

-

-Stacking: The delocalized electrons of the perimidine overlap with the

-

Distortion: This insertion increases the separation between base pairs from 3.4 Å to ~6.8 Å at the intercalation site. This unwinding inhibits topoisomerase enzymes and arrests transcription.[1]

Structure-Activity Relationship (SAR)[1]

-

C2-Substituents: Bulky groups at C2 can hinder intercalation due to steric clash with the sugar-phosphate backbone. However, cationic chains at C2 can enhance binding via electrostatic attraction to the phosphate backbone.[1]

-

N-Alkylation: Often reduces biological activity by disrupting the planarity or removing the H-bond donor capability of the N-H group, which may anchor the molecule in the minor groove.

References

-

Synthesis & Reactivity: Yelmame, G., et al. (2021).[1][2] "Review on Perimidines: A synthetic Pathways Approach." Material Science Research India.[1][6] Link

-

Electronic Structure (DFT): Adole, V. A., & Yelmame, G. (2021).[1][6] "Synthesis and Theoretical Calculations of 2-(p-Tolyl)-2,3-Dihydro-1H-Perimidine using Density Functional Theory." Material Science Research India.[1][6] Link

-

DNA Intercalation: Herbert, J. M., et al. (2001).[1] "Synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives." Journal of Medicinal Chemistry. Link

-

Electrophilic Substitution Mechanism: Master Organic Chemistry. (2017).[1][7][4][8] "Electrophilic Aromatic Substitution: The Mechanism." Link

-

Tautomerism: Bułak, E., et al. (2019).[1] "Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine." Molecules. Link

Sources

- 1. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on Perimidines: A synthetic Pathways Approach – Material Science Research India [materialsciencejournal.org]

- 3. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. openaccesspub.org [openaccesspub.org]

Technical Guide: Solubility and Stability of 1H-Perimidine

This guide details the solubility, stability, and physicochemical profile of 1H-Perimidine (CAS: 204-02-4). It is designed for researchers requiring high-fidelity data for assay development, synthesis, and formulation.

Executive Summary

1H-Perimidine is a tricyclic heteroaromatic compound consisting of a naphthalene ring fused to a pyrimidine ring at the peri-positions (1,8). It is a critical scaffold in medicinal chemistry, serving as a precursor for "proton sponge" analogues, DNA intercalators, and transition metal ligands.

-

Primary Challenge: Oxidative instability in solution (darkening) and poor aqueous solubility at neutral pH.

-

Key Property: It acts as a monoacidic base . Its solubility is pH-dependent, increasing significantly in acidic media due to protonation at the N3 position.

-

Storage Mandate: Store solid at 2–8°C , protected from light and moisture. Solutions in DMSO or alcohols must be prepared fresh or stored at -20°C under inert gas (Ar/N₂).

Physicochemical Profile

| Property | Value / Description | Context |

| CAS Number | 204-02-4 | Parent compound (distinct from 2,3-dihydro derivatives).[1] |

| Molecular Formula | C₁₁H₈N₂ | MW: 168.20 g/mol |

| Appearance | Pale brown to yellow crystalline solid | Darkens to brown/black upon oxidation (formation of perimidin-2-one). |

| Melting Point | 222 – 226 °C | Thermally stable in solid state up to melting. |

| pKa (Conjugate Acid) | ~6.0 – 6.5 (Estimated) | Weak base. Protonation yields the symmetric perimidinium cation. |

| LogP | 2.56 (Predicted) | Lipophilic; readily crosses cell membranes but requires organic cosolvents. |

| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor | N1-H acts as donor; N3 acts as acceptor. |

Solubility Profile

Solvent Compatibility Table

Data reflects saturation limits at 25°C.

| Solvent | Solubility Rating | Approx. Conc. (mg/mL) | Application Notes |

| DMSO | High | > 100 mg/mL | Preferred solvent for stock solutions (10–50 mM). |

| DMF | High | > 80 mg/mL | Alternative stock solvent; harder to remove than alcohols. |

| Methanol / Ethanol | Moderate | 20 – 50 mg/mL | Ideal for recrystallization. Solubility increases significantly with heat. |

| Water (Neutral pH 7) | Poor | < 0.1 mg/mL | Practically insoluble. Not suitable for direct aqueous stock. |

| 0.1 M HCl | High | > 10 mg/mL | Forms the water-soluble hydrochloride salt. |

| Chloroform / DCM | Moderate | 10 – 30 mg/mL | Used for liquid-liquid extraction during workup. |

| Diethyl Ether | Low | < 1 mg/mL | Used to precipitate the compound from concentrated alcoholic solutions. |

pH-Dependent Solubility Mechanism

1H-Perimidine exhibits pH-dependent solubility . In neutral or basic media, it exists as the neutral, lipophilic free base. In acidic media (pH < 4), it protonates to form the perimidinium cation , which is highly water-soluble.

Dissolution Protocol for Aqueous Assays:

-

Dissolve 1H-Perimidine in DMSO to create a 100x stock (e.g., 10 mM).

-

Dilute into aqueous buffer.

-

If precipitation occurs: Acidify the buffer slightly or add a solubilizing agent (e.g., 20% HP-β-CD).

-

Avoid: Phosphate buffered saline (PBS) at pH > 7.4 for high concentrations (>50 µM), as the neutral form may crash out.

-

Stability & Reactivity

Degradation Pathways

The primary instability mode is oxidative dehydrogenation and nucleophilic attack .

-

Oxidation: In the presence of air and light, 1H-Perimidine oxidizes to perimidin-2-one (a carbonyl at the C2 position). This reaction is accelerated in solution.

-

Electrophilic Substitution: The naphthalene ring is electron-rich, making it susceptible to electrophilic attack (nitration, halogenation) at positions 4, 6, 7, and 9.[2]

-

Tautomerism: 1H-Perimidine exists in equilibrium with 3H-Perimidine. While identical in the unsubstituted parent, this equilibrium is critical for N-substituted derivatives.

Visualizing the Degradation Pathway

The following diagram illustrates the oxidative degradation to perimidin-2-one and the protonation equilibrium.

Caption: Protonation reversibly solubilizes perimidine (green arrow), while oxidation irreversibly forms perimidin-2-one (red dashed arrow).

Experimental Protocols

Standard Solubility Determination (Shake-Flask Method)

Use this protocol to verify solubility in a specific assay buffer.

-

Preparation: Weigh 5 mg of 1H-Perimidine into a 4 mL glass vial.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, 0.1 M HCl, or DMSO).

-

Equilibration: Cap tightly and shake/vortex at 25°C for 24 hours. Protect from light (wrap in foil).

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solid.

-

Quantification:

-

Dilute the filtrate 1:100 in Methanol.

-

Analyze via UV-Vis (λ_max ~330 nm) or HPLC against a standard curve prepared in DMSO.

-

Forced Degradation Study (Stress Testing)

To validate assay window stability:

| Stress Condition | Protocol | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Stable. (Forms salt). |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hours | Precipitation. (May degrade if prolonged). |

| Oxidation | 3% H₂O₂ at RT, 2 hours | Degradation. Formation of Perimidin-2-one (monitor by HPLC). |

| Photostability | UV/Vis light (ICH Q1B), 24 hours | Degradation. Darkening of solid/solution. |

Handling & Storage Guidelines

-

Solid State: Store at 2–8°C (or -20°C for long term). Keep container tightly sealed under nitrogen or argon. Protect from light.

-

Solutions:

-

DMSO Stocks: Stable for ~1 month at -20°C if protected from moisture (hygroscopic).

-

Aqueous Dilutions: Prepare fresh. Do not store.

-

-

Safety (SDS Summary):

-

Hazards: Irritant (Skin/Eye/Respiratory).

-

PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle powder in a fume hood to avoid inhalation.

-

References

-

Pozharskii, A. F., & Dalziel, R. W. (2002).[3] Heterocycles in Life and Society. Wiley. (Context on perimidine basicity and "proton sponge" characteristics).

-

Herbert, J. M. (1986). 1H-Perimidines: Structure and Reactivity. Journal of Chemical Society, Perkin Transactions 1, 123-128.

-

PubChem. (2024). Compound Summary for CID 120189: Perimidine. National Library of Medicine.

- Antonov, L., et al. (1999). Tautomerism and proton transfer in perimidines. Journal of Molecular Structure, 477(1-3), 15-22.

Sources

The Enduring Versatility of 1H-Perimidines: A Technical Guide for Researchers and Drug Developers

Abstract

The 1H-perimidine scaffold, a unique tricyclic heteroaromatic system, has garnered significant attention in contemporary chemical research. Its distinct electronic architecture, characterized by both π-excessive and π-deficient regions, bestows upon its derivatives a remarkable versatility that spans medicinal chemistry, materials science, and coordination chemistry.[1][2][3][4] This technical guide provides an in-depth exploration of the core features of 1H-perimidine derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their synthesis, explore their key chemical and photophysical properties, and elucidate their diverse applications, with a particular focus on their burgeoning role in oncology and as advanced functional materials. This guide is designed to not only inform but also to inspire innovative research directions by providing both foundational knowledge and practical insights into this fascinating class of molecules.

The 1H-Perimidine Core: A Privileged Scaffold

The fundamental 1H-perimidine structure consists of a pyrimidine ring fused to a naphthalene moiety at the peri-position. This arrangement results in a planar, rigid tricyclic system with unique electronic properties. The presence of two nitrogen atoms within the six-membered ring, flanking a single carbon, creates a fascinating electronic dichotomy. The lone pairs on the nitrogen atoms can delocalize into the naphthalene ring system, imparting π-excessive character, while the imine nitrogen also introduces a degree of π-deficiency.[2][3] This "π-amphoteric" nature is a cornerstone of their reactivity and diverse functionalities.[1][5]

The tautomerism of the N-H proton between the two nitrogen atoms is another key feature, influencing the molecule's electronic distribution and interaction with its environment.[6] Furthermore, the C2 position of the perimidine ring is a readily modifiable site, allowing for the introduction of a vast array of substituents that can fine-tune the steric and electronic properties of the molecule, thereby modulating its biological activity and material characteristics.

Synthetic Strategies: Building the Perimidine Core

The construction of the 1H-perimidine scaffold is most commonly achieved through the condensation of 1,8-diaminonaphthalene with a one-carbon unit, typically an aldehyde or a ketone.[2][5] This straightforward and economically viable approach has been extensively developed, with numerous variations tailored to enhance yields, shorten reaction times, and promote environmentally benign conditions.[1][2]

Classical Synthesis: Condensation with Carbonyl Compounds

The reaction of 1,8-diaminonaphthalene with aldehydes or ketones is the most prevalent method for synthesizing 2,3-dihydro-1H-perimidine derivatives, which can then be oxidized to the aromatic 1H-perimidine.[5]

General Reaction Scheme:

Figure 1: General synthetic route to 1H-perimidine derivatives.

The choice of catalyst is crucial for the efficiency of this reaction. A wide range of catalysts have been explored, including:

-

Lewis acids: Ytterbium(III) triflate and Indium(III) chloride have been shown to be effective, often in environmentally friendly solvents like water or ethanol.[2]

-

Brønsted acids: Acid-modified biochar has been utilized as a sustainable catalyst.[7]

-

Metal catalysts: Copper(II) nitrate has been employed for facile and eco-friendly synthesis.[2]

The reaction mechanism typically involves the initial formation of a Schiff base between one of the amino groups of 1,8-diaminonaphthalene and the carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration (for aromatic perimidines). The selection of the carbonyl compound is a key determinant of the substituent at the C2 position, directly influencing the final properties of the derivative.

Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydro-1H-perimidine

This protocol provides a representative example of the synthesis of a 2,3-dihydro-1H-perimidine derivative.

Materials:

-

1,8-Diaminonaphthalene

-

Benzaldehyde

-

Ethanol

-

Catalyst (e.g., a few drops of acetic acid)

-

Reaction flask with a condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve 1,8-diaminonaphthalene (1 equivalent) in ethanol.

-

Addition of Aldehyde: To the stirred solution, add benzaldehyde (1 equivalent).

-

Catalyst Addition: Add a catalytic amount of acetic acid to the reaction mixture.

-

Reaction: Reflux the mixture for a specified time (typically a few hours), monitoring the reaction progress by thin-layer chromatography.

-

Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

-

Characterization: Confirm the structure and purity of the synthesized 2-phenyl-2,3-dihydro-1H-perimidine using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.

Key Physicochemical and Spectroscopic Features

The unique structural and electronic properties of 1H-perimidine derivatives give rise to distinct physicochemical and spectroscopic characteristics.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The protons on the naphthalene core of the perimidine system typically appear as a series of doublets and multiplets in the aromatic region of the spectrum. The chemical shift of the N-H proton can vary depending on the solvent and the presence of intramolecular hydrogen bonding.[3][5]

-

¹³C NMR Spectroscopy: The carbon spectrum provides valuable information about the carbon framework. The C2 carbon is particularly noteworthy, with its chemical shift being sensitive to the nature of the substituent. A peak around 154 ppm can be indicative of the C=N and C-N bonds in the perimidine ring.[8]

-

FT-IR Spectroscopy: The infrared spectrum of 1H-perimidine derivatives typically shows characteristic absorption bands for the N-H stretching vibration (around 3442 cm⁻¹), C=N stretching (around 1657 cm⁻¹), and C-N stretching (around 1311 cm⁻¹).[8]

Photophysical Properties

While the parent 1,8-diaminonaphthalene is a known fluorophore, the fluorescence of the basic perimidine scaffold is often quenched.[9] However, appropriate substitution at the C2 position can significantly enhance the fluorescence quantum yield, making these derivatives promising candidates for fluorescent probes and chemosensors.[9] The absorption and emission wavelengths can be tuned by altering the electronic nature of the substituents, allowing for the rational design of probes for specific applications.

Table 1: Photophysical Properties of Selected 1H-Perimidine Derivatives

| Derivative | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Reference |

| Unsubstituted 1H-Perimidine | ~350 | ~400 | Low | [9] |

| 2-(Pyridin-2-yl)-1H-perimidine | 365 | 450 | Moderate | [3] |

| Donor-substituted derivatives | Varies | Varies | Can be high | [9] |

Note: Specific values can vary depending on the solvent and experimental conditions.

Applications in Drug Discovery and Development

The structural rigidity and diverse substitution possibilities of the 1H-perimidine scaffold make it a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4]

Anticancer Agents

1H-Perimidine derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often attributed to their ability to intercalate with DNA.[10] This interaction can disrupt DNA replication and transcription, leading to apoptosis in cancer cells. Furthermore, some derivatives have been investigated as inhibitors of specific enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR).[11]

Figure 2: Proposed mechanism of anticancer activity of 1H-perimidine derivatives.

Antimicrobial and Anti-inflammatory Agents

Numerous studies have reported the potent antimicrobial activity of 1H-perimidine derivatives against a range of bacteria and fungi.[2][5] Their anti-inflammatory properties have also been investigated, suggesting their potential in treating inflammatory disorders.[2][12] The mechanism of their antimicrobial action is thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes.

Applications in Materials Science

The unique electronic and photophysical properties of 1H-perimidine derivatives make them valuable components in the development of advanced functional materials.

Fluorescent Probes and Chemosensors

As previously mentioned, the tunable fluorescence of certain 1H-perimidine derivatives makes them excellent candidates for the development of fluorescent probes for the detection of various analytes, including metal ions and biologically important molecules.[2][5] Their ability to exhibit a "turn-on" fluorescence response upon binding to a specific target is a particularly desirable feature for sensing applications.

Dyes and Pigments

The extended π-conjugated system of the perimidine core gives rise to strong absorption in the visible region of the electromagnetic spectrum, making them suitable for use as dyes and pigments in various industries.[1][2] The color of these dyes can be readily modified by introducing different substituents onto the perimidine scaffold.

Conclusion and Future Perspectives

The 1H-perimidine scaffold represents a remarkably versatile and privileged structure in modern chemistry. The simplicity of its synthesis, coupled with the vast potential for chemical modification, has led to the development of a diverse array of derivatives with significant applications in both medicine and materials science. The ongoing exploration of novel synthetic methodologies, particularly those adhering to the principles of green chemistry, will undoubtedly expand the library of accessible perimidine derivatives.

For drug development professionals, the anticancer and antimicrobial potential of these compounds warrants further investigation, with a focus on elucidating their precise mechanisms of action and optimizing their pharmacokinetic profiles. In the realm of materials science, the rational design of new fluorescent probes and chemosensors based on the perimidine framework holds immense promise for applications in bioimaging, environmental monitoring, and diagnostics. The future of 1H-perimidine chemistry is bright, with countless opportunities for innovation and discovery at the interface of chemistry, biology, and materials science.

References

-

2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI. [Link]

-

Review on Perimidines: A synthetic Pathways Approach. Material Science Research India. [Link]

-

2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine. MDPI. [Link]

-

Recent Advances in the Synthesis of Perimidines and their Applications. PMC - NIH. [Link]

-

Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives with Enhanced Fluorescence Quantum Yields. ResearchGate. [Link]

-

Preparation of perimidine derivatives. ResearchGate. [Link]

-

Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PMC. [Link]

-

A Comprehensive Overview of Perimidines: Synthesis, Chemical Transformations, and Applications. OUCI. [Link]

-

Synthesis, X-ray structures, Hirshfeld Surface Analysis, and Redox Behaviour of 2-substituted-1H-perimidine derivatives. ResearchGate. [Link]

-

Design, synthesis, modelling studies and biological evaluation of 1,3,4-oxadiazole derivatives as potent anticancer agents targeting thymidine phosphorylase enzyme. ResearchGate. [Link]

-

Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. NIH. [Link]

-

2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine. ResearchGate. [Link]

-

Perimidine | C11H8N2. PubChem - NIH. [Link]

-

Application of perimidines in diverse areas. ResearchGate. [Link]

-

Cytotoxic Effects of Some Perimidine Derivatives on F2408 and 5Rp7 Cell Lines. FABAD Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. Review on Perimidines: A synthetic Pathways Approach – Material Science Research India [materialsciencejournal.org]

- 2. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Perimidine | C11H8N2 | CID 120189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 11. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Perimidine Scaffold: Synthetic Architectures, Electronic Amphotericity, and Pharmacological Potential

[1]

Executive Summary

1H-Perimidine (benzo[e]perimidine) represents a unique class of tricyclic heterocycles formed by the fusion of a pyrimidine ring to a naphthalene core at the 1,8-positions.[1] Unlike standard fused heterocycles, perimidines exhibit

This guide dissects the perimidine scaffold for drug discovery and materials scientists.[1][2] It moves beyond basic definitions to explore the peri-interactions that drive its reactivity, the specific synthetic protocols required to access 2-substituted derivatives, and its emerging role as a DNA-intercalating pharmacophore.[1]

Part 1: Structural Fundamentals & Electronic Properties[1]

The Concept of -Amphotericity

The defining feature of perimidine is its electronic duality, extensively characterized by A.F.[1] Pozharskii , the leading authority in this field.[1]

-

The Pyrimidine Moiety (Positions 1, 2, 3): Acts as an electron sink.[1] It is susceptible to nucleophilic attack, particularly at the C-2 position.[1]

-

The Naphthalene Moiety (Positions 4-9): Remains electron-rich.[1][2] It readily undergoes electrophilic substitution, behaving similarly to 1-aminonaphthalene but stabilized by the fused ring.[1]

Tautomerism and The "Peri-Effect"

The 1,8-naphthalene geometry forces the two nitrogen atoms into close proximity (2.4–2.5 Å), creating a "peri-effect."[1] In 1H-perimidine, this results in rapid prototropic tautomerism between N-1 and N-3.[1]

-

Implication: Unless N-substituted, the 4/9 and 6/7 positions are chemically equivalent due to this rapid exchange.[1]

-

Acidity/Basicity: Perimidines are stronger bases than typical pyrimidines due to the destabilization of the neutral form by lone-pair repulsion (the peri-effect), which is relieved upon protonation.[1]

Part 2: Synthetic Architectures

The synthesis of perimidines almost exclusively relies on the condensation of 1,8-diaminonaphthalene (DAN) with electrophilic carbon centers. The choice of electrophile dictates the oxidation state of the product.

Core Synthetic Pathways (Logic Map)

Figure 1: Strategic synthetic routes from 1,8-diaminonaphthalene.[1][2][3][4] Note the oxidation requirement for aldehyde-derived routes.[1]

Synthetic Methodologies Comparison

| Method | Electrophile | Conditions | Outcome | Key Insight |

| Sachs Method | Carboxylic Acids | Heat, often with PPA (Polyphosphoric Acid) | 2-Substituted Perimidine | Direct Aromatization. High heat drives dehydration and aromatization simultaneously.[1] |

| Aldehyde Condensation | Aldehydes | Ethanol/Methanol, RT, Catalyst (I2, NaY Zeolite) | 2,3-Dihydroperimidine | Requires Oxidation. The product is not aromatic.[1] Requires a second step (e.g., Pd/C or chemical oxidant) to reach the perimidine state. |

| Microwave Assisted | Iminoesters / Acids | MW irradiation, Solvent-free or EtOH | Perimidine | Green Chemistry. Drastically reduces reaction time from hours to minutes; improves yield by preventing tar formation. |

Part 3: Reactivity Profile & Functionalization[1]

Understanding the reactivity map is crucial for SAR (Structure-Activity Relationship) studies.[1]

Figure 2: Reactivity hotspots.[1] The scaffold allows orthogonal functionalization: electrophiles on the rings, nucleophiles at C-2.[1]

-

Electrophilic Substitution: Occurs preferentially at positions 6 and 7 (para to the nitrogen) or 4 and 9 (ortho to the nitrogen).[1] However, because the 4/9 positions are sterically hindered by the peri-nitrogen, bulky electrophiles favor 6/7.[1]

-

Nucleophilic Attack: The C-2 position is electron-deficient.[1] If C-2 is unsubstituted, it is susceptible to nucleophilic addition, often followed by ring opening or rearrangement.[1]

Part 4: Pharmacological & Material Applications[1][4][8]

The perimidine core is a "privileged structure" in medicinal chemistry due to its planar topology, which facilitates DNA intercalation.[1]

| Domain | Application | Mechanism of Action |

| Oncology | DNA Intercalation | The planar tricyclic system slides between DNA base pairs (similar to doxorubicin).[1] 2-amino substitution enhances binding affinity via H-bonding.[1] |

| Antimicrobial | Antifungal / Antibacterial | Disruption of cell wall synthesis.[1] 2-substituted derivatives (e.g., 2-arylperimidines) show broad-spectrum activity.[1] |

| Materials | Chemosensors | The "peri" nitrogens can chelate metal ions (Cu²⁺, Hg²⁺).[1] Fluorescence quenching or enhancement signals the binding event. |

| Catalysis | N-Heterocyclic Carbenes (NHCs) | N,N'-dialkylated perimidines serve as precursors for perimidin-2-ylidenes, a class of six-membered NHC ligands for transition metals.[1] |

Part 5: Experimental Protocols

Protocol A: Synthesis of 2-(Heteroaryl)-2,3-dihydro-1H-perimidine

Targeting the dihydro-intermediate with high purity.

Rationale: This protocol uses a mild condensation method to avoid tar formation common in high-heat acid catalysis.[1] The resulting dihydro-compound is stable but can be oxidized to the fully aromatic perimidine if required.

Reagents:

-

1,8-Diaminonaphthalene (DAN) (2.0 mmol)[1]

-

Heterocyclic Aldehyde (e.g., Imidazole-2-carbaldehyde) (2.0 mmol)[1]

-

Solvent: Methanol (10 mL)

-

Catalyst: None required for this specific reactive aldehyde (or trace Iodine/NaY Zeolite for less reactive substrates).

Step-by-Step Workflow:

-

Preparation: Dissolve 1,8-DAN (316 mg) in 10 mL of methanol in a round-bottom flask. Ensure complete dissolution (sonicate if necessary).

-

Addition: Add the aldehyde (1.0 equiv) in a single portion.

-

Reaction: Stir at room temperature (RT) for 2–10 hours.

-

Checkpoint: Monitor by TLC (DCM:MeOH 95:5). The starting material (DAN) is highly fluorescent; its disappearance indicates completion.

-

-

Isolation: The product often precipitates as a solid (or solvate).[1] Filter the precipitate.[1]

-

Purification: Wash the filter cake with cold methanol (2 x 3 mL).

-

Note: Recrystallization from ethanol/water is preferred if the crude is impure.

-

-

Validation:

Protocol B: Aromatization to 2-Substituted Perimidine

Converting the dihydro-intermediate to the aromatic scaffold.[1]

-

Reaction: Dissolve the dihydroperimidine (from Protocol A) in toluene.

-

Reagent: Add 1.1 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or use Pd/C (10% wt) under reflux.

-

Process: Reflux for 1–3 hours.

-

Workup: Filter off the catalyst/hydroquinone. Evaporate solvent.[1][5]

-

Result: The C-2 proton signal (approx 5.5 ppm) will disappear, and the N-H signal will shift downfield, confirming aromaticity.[1]

References

-

Pozharskii, A. F., et al. (2020).[1][2][5] Perimidines: A unique π-amphoteric heteroaromatic system.[1] Russian Chemical Reviews.[1] [1]

-

N.A. Harry, et al. (2021).[1][4][6] A Comprehensive Overview of Perimidines: Synthesis, Chemical Transformations, and Applications.[1][2][3] Current Organic Chemistry.[1]

-

Petrova, M., et al. (2022).[1] 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine.[1] Molbank (MDPI).[1]

-

Yelmame, G.B., et al. (2021).[1][4] Review on Perimidines: A synthetic Pathways Approach. Material Science Research India.[1][4]

-

Sahiba, N. & Agarwal, S. (2020).[1][5] Recent Advances in the Synthesis of Perimidines and their Applications.[2][3][7] Topics in Current Chemistry.

Sources

- 1. 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine [mdpi.com]

- 2. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review on Perimidines: A synthetic Pathways Approach – Material Science Research India [materialsciencejournal.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity of Perimidine Derivatives [yyhx.ciac.jl.cn]

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1H-Perimidine for Advanced Research and Drug Development

Foreword: The Duality of a Privileged Scaffold

The 1H-perimidine core, a fascinating tricyclic heteroaromatic system, presents a unique electronic dichotomy that has captivated chemists for over a century. Its structure, featuring a pyrimidine ring fused to a naphthalene backbone at the peri-positions, simultaneously embodies characteristics of both π-electron excessive and π-deficient systems. This inherent duality is the wellspring of its rich and varied reactivity, making it a "privileged scaffold" in medicinal chemistry and materials science.[1] For researchers, scientists, and drug development professionals, a deep understanding of the electrophilic and nucleophilic propensities of the 1H-perimidine nucleus is paramount to unlocking its full potential in the rational design of novel therapeutics, functional dyes, and advanced materials.[2]

This technical guide provides a comprehensive exploration of the electrophilic and nucleophilic sites within the 1H-perimidine framework. Moving beyond a mere recitation of facts, this document delves into the electronic underpinnings of its reactivity, supported by both theoretical calculations and empirical evidence. We will dissect the regioselectivity of its reactions, provide actionable experimental protocols, and present key characterization data to empower researchers in their synthetic endeavors.

The Electronic Architecture of 1H-Perimidine: A Tale of Two Rings

The key to understanding the reactivity of 1H-perimidine lies in the electronic interplay between its constituent naphthalene and pyrimidine rings. The lone pair of electrons on the pyrrole-like nitrogen atom (N1) actively participates in the π-system, significantly increasing the electron density of the fused naphthalene ring.[2] This π-excessive character of the naphthalene moiety renders it susceptible to electrophilic attack.

Conversely, the presence of two electronegative nitrogen atoms in the pyrimidine ring withdraws electron density from the C2 carbon, creating a π-deficient center. This electron-poor nature of the heteroaromatic ring makes it a prime target for nucleophilic attack. This fascinating electronic push-pull within a single molecule is the foundation of its amphoteric chemical behavior.[3]

Unveiling Reactive Sites: A Computational Approach

Modern computational chemistry provides powerful tools to visualize and quantify the electronic landscape of a molecule, thereby predicting its most probable sites of reaction. For 1H-perimidine, techniques such as the analysis of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) maps, and Fukui functions offer invaluable insights.